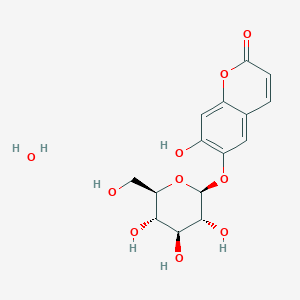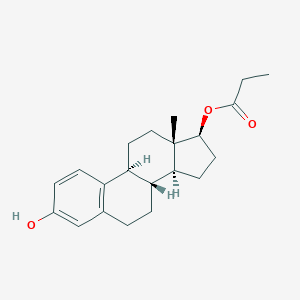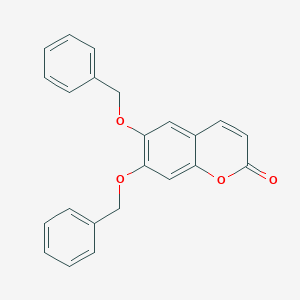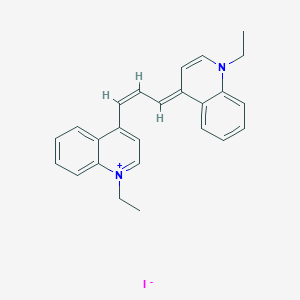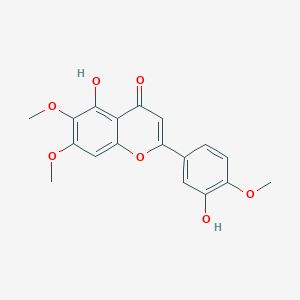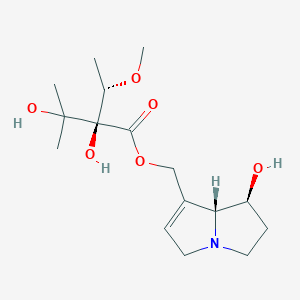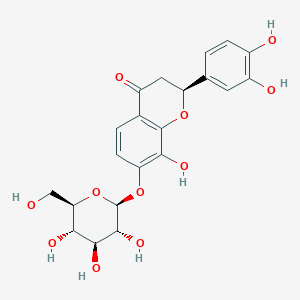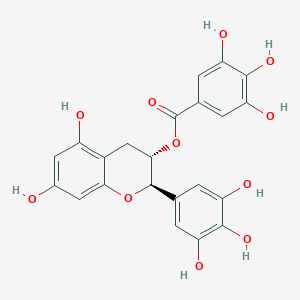
Gallocatechin gallate
概要
説明
Gallocatechin gallate is the ester of gallocatechin and gallic acid and a type of catechin . It is an epimer of epigallocatechin gallate (EGCG). In a high-temperature environment, an epimerization change is likely to occur, because heating results in the conversion from EGCG to GCG .
Synthesis Analysis
Two novel EGCG glycosides (EGCG-G1 and EGCG-G2) were chemoselectively synthesized by a chemical modification strategy . The chemical shift of C-4′′ was observed at 137.1 ppm, and coupling appeared to have occurred between C-4′′ and H-1′′′ (4.87 ppm, d, J = 9.0 Hz) of the glucosyl residue, which indicated that the glucosyl residue had been attached to C-4′′ of the EGCG .
Chemical Reactions Analysis
The chemical stability of EGCG was determined using high-performance liquid chromatography (HPLC); color (L⁎, a⁎, b⁎ color space) was monitored; and physical stability of amorphous EGCG was tracked using powder X-ray diffractometry (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) . Storage conditions influenced epimerization and oxidation, two major reactions that occurred in EGCG solid-state degradation .
Physical And Chemical Properties Analysis
The physical and chemical stability of amorphous EGCG stored at selected temperature (25–80°C) and relative humidity (0–97% RH) conditions were assessed . Three different crystalline forms of EGCG were found upon recrystallization, dependent on the storage conditions .
科学的研究の応用
Neuroprotection
GCG has been found to have a neuroprotective effect on glutamate-induced oxidative stress in hippocampal HT22 cells . It exhibits strong antioxidant effects and protects against glutamate excitotoxicity . The neuroprotective effect of GCG is attributed to the reduction in intracellular free radicals and calcium influx, and also the inhibition of phosphorylation of ERK and JNK .
Metabolic Syndrome and Diabetic Nephropathy
GCG has been shown to mitigate signs of Metabolic Syndrome-associated Diabetic Nephropathy in db/db mice . GCG intervention led to marked improvements in metabolic indicators and renal function . It modulates inflammatory and oxidative responses, thereby enhancing renal health .
HIV-1 Integrase Activity Inhibition
GCG has been used to study its inhibitory effects on HIV-1 integrase activity . This suggests potential applications in the treatment of HIV.
Regulation of Cholesterol Metabolism
GCG has been studied for its regulatory mechanism on cholesterol metabolism in rat liver . This indicates its potential use in managing cholesterol levels.
Anti-glycation Potential
GCG has been found to exhibit anti-glycation potential . It shows good scavenging activities of O2.- and .OH radicals of the lysine–MGO system .
Inhibition of Carbohydrate Digestive Enzymes
GCG has been found to exert strong inhibition on α-amylase and α-glucosidase , two carbohydrate digestive enzymes . This suggests potential applications in the management of diabetes.
作用機序
Target of Action
Gallocatechin gallate (GCG) is a polyphenolic compound found in green tea that has been shown to interact with various targets. It has been reported to inhibit the early stage of infections, such as attachment, entry, and membrane fusion, by interfering with viral membrane proteins . GCG also influences cell surface growth factor receptors, mainly receptor tyrosine kinases, which participate in many processes including cell proliferation, survival, and angiogenesis .
Mode of Action
GCG exhibits both direct and indirect anti-infection effects. It directly inhibits early infection by interfering with the adsorption on host cells, inhibiting virus replication, and reducing bacterial biofilm formation and toxin release . Indirectly, GCG inhibits infection by regulating immune inflammation and antioxidation .
Biochemical Pathways
GCG has been shown to regulate multiple crucial cellular signaling pathways, including those mediated by EGFR, JAK-STAT, MAPKs, NF-κB, PI3K-AKT-mTOR, and others . Deregulation of these pathways is involved in the pathophysiology of various diseases. GCG’s anticancer activity is mediated by interfering with various cancer hallmarks .
Pharmacokinetics
The pharmacokinetics of GCG involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of gcg is often discussed due to its poor absorption and rapid metabolism . Several studies have shown the ability to overcome poor bioavailability through nanotechnology-based strategies such as encapsulation, liposome, micelles, nanoparticles, and various other formulations .
Result of Action
GCG has been found to exhibit anti-proliferative, anti-angiogenic, and pro-apoptotic effects in numerous cancer cell lines and animal models . It has demonstrated the ability to interrupt various signaling pathways associated with cellular proliferation and division in different cancer types . Furthermore, GCG has shown neuroprotective effects against glutamate excitotoxicity .
Action Environment
The action of GCG can be influenced by various environmental factors. For instance, the composition of the gut microbiota can affect the action of GCG . Notably, GCG induced significant changes in the relative abundance of specific bacteria such as Lactobacillus, Faecalibaculum, and Bifidobacterium, which displayed high correlations with serum uric acid levels and uric acid-related gene expression .
Safety and Hazards
将来の方向性
The tea polyphenol EGCG showing anti-aging properties was demonstrated to be implicated in modulating gut–brain communication by attenuating the hypothalamic–pituitary–adrenal (HPA) axis and enhancing the content of short-chain fatty acids . Further studies regarding their biological activity are in progress .
特性
IUPAC Name |
[(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBWREPUVVBILR-GHTZIAJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336201 | |
| Record name | Gallocatechin gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gallocatechin gallate | |
CAS RN |
5127-64-0 | |
| Record name | Gallocatechin gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5127-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallocatechin gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005127640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallocatechin gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALLOCATECHIN GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C056HB16M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Galloylgallocatechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



